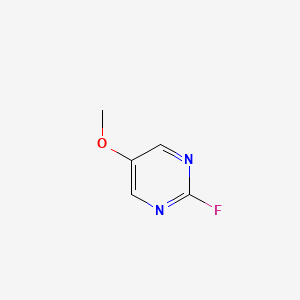
3-(2,5-dichlorothiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,5-dichlorothiophen-3-yl)propan-1-ol” is a chemical compound with the molecular formula C7H8Cl2OS . It is related to other compounds such as “2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride” and “1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)propan-1-ol” which have similar structures .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, related compounds have been characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,5-dichlorothiophen-3-yl)propan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dichlorothiophene", "propan-1-ol", "sodium hydride", "tetrahydrofuran", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium", "iodine" ], "Reaction": [ "Step 1: Preparation of 2,5-dichlorothiophene-3-carboxylic acid by reacting 2,5-dichlorothiophene with sodium hydroxide and carbon dioxide.", "Step 2: Conversion of 2,5-dichlorothiophene-3-carboxylic acid to 2,5-dichlorothiophene-3-ol by reacting with sodium borohydride in the presence of acetic anhydride.", "Step 3: Conversion of 2,5-dichlorothiophene-3-ol to 3-(2,5-dichlorothiophen-3-yl)propan-1-ol by reacting with propan-1-ol in the presence of sodium hydride and tetrahydrofuran.", "Step 4: Protection of the hydroxyl group in 3-(2,5-dichlorothiophen-3-yl)propan-1-ol by reacting with triethylamine and acetic anhydride.", "Step 5: Formation of the Grignard reagent by reacting magnesium with 3-(2,5-dichlorothiophen-3-yl)propan-1-ol in the presence of iodine.", "Step 6: Reaction of the Grignard reagent with formaldehyde to form the intermediate.", "Step 7: Reduction of the intermediate with sodium borohydride to form the final product, 3-(2,5-dichlorothiophen-3-yl)propan-1-ol." ] } | |
| 35061-12-2 | |
Formule moléculaire |
C7H8Cl2OS |
Poids moléculaire |
211.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

